molecular formula C17H31NaO4 B14733827 sodium;2-(1-carboxyethyl)tetradecanoate CAS No. 6155-44-8

sodium;2-(1-carboxyethyl)tetradecanoate

Cat. No.: B14733827
CAS No.: 6155-44-8
M. Wt: 322.4 g/mol
InChI Key: JMEOUAZONQUSFA-UHFFFAOYSA-M
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Description

Sodium 2-(1-carboxyethyl)tetradecanoate is a sodium salt of a branched-chain fatty acid derivative. Structurally, it consists of a tetradecanoate (myristate, C14) backbone with a 1-carboxyethyl (-CH(CH2COO⁻)) substituent at the 2-position, forming a hydrophilic carboxylate group alongside the hydrophobic alkyl chain. This compound is analogous to sodium stearoyl lactate (SSL), a widely used food emulsifier, but differs in chain length (C14 vs. SSL’s C18) and substituent configuration . Its synthesis likely involves esterification of lactic acid with myristic acid, followed by neutralization with sodium hydroxide.

Properties

CAS No.

6155-44-8

Molecular Formula

C17H31NaO4

Molecular Weight

322.4 g/mol

IUPAC Name

sodium;2-(1-carboxyethyl)tetradecanoate

InChI

InChI=1S/C17H32O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19;/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

JMEOUAZONQUSFA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(1-carboxyethyl)tetradecanoate typically involves the carboxylation of tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(1-carboxyethyl)tetradecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-(1-carboxyethyl)tetradecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of sodium;2-(1-carboxyethyl)tetradecanoate primarily involves its surfactant properties. The compound reduces surface tension by orienting its hydrophobic tail away from the aqueous environment and its hydrophilic head towards it. This orientation disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. The molecular targets include the lipid bilayers of cell membranes, where it can enhance permeability and facilitate the transport of molecules .

Comparison with Similar Compounds

Sodium Stearoyl Lactate (SSL)

Structural Differences :

  • SSL (C21H39NaO4) has an 18-carbon stearoyl chain esterified to lactic acid, whereas the target compound (C17H31NaO4) features a shorter 14-carbon myristoyl chain .

Physicochemical Properties :

  • Solubility : SSL’s longer chain increases hydrophobicity, reducing water solubility compared to the target compound.
  • Critical Micelle Concentration (CMC) : SSL’s longer chain lowers CMC (0.1–0.5 mM), enhancing surfactant efficiency at low concentrations. The target compound’s shorter chain may result in a higher CMC (~1–5 mM) but improved solubility .
  • Thermal Behavior : SSL’s higher chain-melting temperature (>50°C) promotes crystal formation, while the target compound’s branched structure likely disrupts crystallization, improving stability in aqueous solutions .

Sodium Tetradecanoate (Sodium Myristate)

Structural Differences :

  • Sodium myristate (C14H27NaO2) is a linear sodium salt without substituents, contrasting with the target compound’s branched carboxyethyl group .

Physicochemical Properties :

  • Solubility : Sodium myristate’s linear structure promotes tight packing, reducing solubility. The target compound’s branching enhances water solubility by disrupting hydrophobic interactions.
  • CMC : Sodium myristate’s CMC (~5–10 mM) is higher than SSL but lower than shorter-chain soaps (e.g., sodium laurate). The target compound’s CMC may fall between these values due to its hydrophilic substituent .

Esters of Tetradecanoic Acid (Ethyl, Isopropyl, and Methyl Tetradecanoate)

Structural Differences :

  • These neutral esters (e.g., ethyl tetradecanoate, C16H32O2) lack ionic groups, rendering them lipid-soluble .

Physicochemical Properties :

  • Solubility : Esters are insoluble in water but miscible with organic solvents. The target compound’s ionic nature confers water solubility.
  • Functionality: Esters serve as flavor/fragrance agents (e.g., ethyl tetradecanoate in cachaça) or solvents. The target compound’s surfactant properties enable entirely different roles, such as emulsification .

Monoterpene Esters of Tetradecanoate

Structural Differences :

  • Compounds like GER-C14 (geranyl tetradecanoate) feature terpene-derived alcohols esterified to myristic acid, enhancing lipophilicity .

Physicochemical Properties :

  • Penetration Enhancement : GER-C14 improves transdermal drug delivery via lipid bilayer disruption. The target compound’s ionic nature may limit penetration but enhance mucoadhesion .

Research Findings and Implications

  • Crystallization Behavior: Sodium tetradecanoate forms crystals in aqueous solutions, while the target compound’s branching likely inhibits crystallization, improving stability .
  • Emulsification Efficiency : SSL’s longer chain enhances micelle stability, but the target compound’s shorter chain may offer better solubility in cold-process formulations .

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